Sirt2-IN-14 Demonstrates Intermediate Potency with a Distinct Selectivity Window Compared to Key SIRT2 Inhibitors
Sirt2-IN-14 exhibits an IC50 of 0.196 μM against SIRT2 . This places it in a distinct potency class compared to other widely used inhibitors. For context, Thiomyristoyl (TM) is more potent (IC50 0.028 μM) , while AGK2 (IC50 3.5 μM) and SirReal2 (IC50 0.14-0.44 μM) represent alternative potency benchmarks. Critically, Sirt2-IN-14's selectivity profile differs: it shows minimal activity against SIRT1 (>200 μM) and moderate activity against SIRT3 (85.8 μM), representing a ~438-fold selectivity for SIRT2 over SIRT1 and a ~1,020-fold selectivity for SIRT1 over SIRT2 inhibition . This contrasts with AGK2, which shows ~8.6-fold selectivity for SIRT2 over SIRT1 (SIRT1 IC50 30 μM) , and Thiomyristoyl, which shows ~3,500-fold selectivity for SIRT2 over SIRT1 (SIRT1 IC50 98 μM) .
| Evidence Dimension | In vitro SIRT2 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.196 μM |
| Comparator Or Baseline | Thiomyristoyl: 0.028 μM; SirReal2: 0.14-0.44 μM; AGK2: 3.5 μM |
| Quantified Difference | Sirt2-IN-14 is ~7-fold less potent than Thiomyristoyl and ~18-fold more potent than AGK2. |
| Conditions | In vitro enzymatic assay; details not fully specified in vendor documentation. |
Why This Matters
This intermediate potency may be advantageous for studies requiring a balanced dynamic range, avoiding the potential for off-target effects at higher concentrations while maintaining sufficient target engagement.
